molecular formula C10H14BClO2 B11892858 Diethyl (4-chlorophenyl)boronate

Diethyl (4-chlorophenyl)boronate

Cat. No.: B11892858
M. Wt: 212.48 g/mol
InChI Key: QMIRWVNERCHMJH-UHFFFAOYSA-N
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Description

Significance of Organoboron Compounds in Contemporary Chemical Research

Organoboron compounds, which feature a carbon-boron bond, have become a cornerstone of modern chemical research. chemicalbook.com Their rise to prominence is largely due to their unique combination of stability, reactivity, and functional group tolerance. nih.gov A key characteristic is the electron-deficient nature of the boron atom, which makes it a mild Lewis acid. rsc.org This property underpins much of their reactivity.

Perhaps the most significant application of organoboron compounds is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds. nih.govchemicalbook.com This reaction's reliability and broad applicability have made it a go-to method in pharmaceuticals, agrochemicals, and materials science. Beyond cross-coupling, organoboranes serve as versatile synthetic intermediates, catalysts, and have found applications in medicinal chemistry, with some boronic acid derivatives being developed as therapeutic agents. chemicalbook.comrsc.org

The Role of Boronic Esters as Versatile Synthetic Intermediates

Within the large family of organoboron compounds, boronic esters are particularly noteworthy. chemicalbook.com These compounds are esters formed between a boronic acid and an alcohol or a diol. acs.org Compared to their parent boronic acids, boronic esters often exhibit enhanced stability, making them easier to handle, purify, and store. chemicalbook.com This stability does not significantly compromise their reactivity in key transformations like the Suzuki-Miyaura coupling. orgsyn.org

Boronic esters are widely used as protecting groups for diols in multi-step syntheses and have been instrumental in the field of asymmetric synthesis for creating chiral molecules with high stereocontrol. rsc.org Furthermore, the reversible formation of boronic esters from boronic acids and diols is a prime example of dynamic covalent chemistry. This property is harnessed to create advanced materials like self-healing polymers and hydrogels that can respond to specific stimuli such as pH changes or the presence of sugars. nih.gov Their versatility ensures that boronic esters remain a subject of intense research and a vital tool in the synthetic chemist's arsenal. bldpharm.comsigmaaldrich.com

Specific Contextualization of Diethyl (4-chlorophenyl)boronate within the Organoboron Reagent Landscape

Diethyl (4-chlorophenyl)boronate is a specific example of an arylboronic ester. It consists of a 4-chlorophenyl group attached to a boron atom, which in turn is bonded to two ethoxy groups. As a member of the boronic ester family, it serves primarily as a stable, efficient reagent for introducing the 4-chlorophenyl moiety into a target molecule.

The presence of the chlorine atom on the phenyl ring provides a specific functional handle that can be retained in the final product or used for subsequent chemical transformations. The diethyl ester portion of the molecule confers good stability and solubility characteristics, making it a practical choice in various reaction setups. In the landscape of organoboron reagents, Diethyl (4-chlorophenyl)boronate is valued as a reliable building block for constructing biaryl systems and other complex architectures via cross-coupling chemistry. chemicalbook.com

Table 1: Chemical Properties of Diethyl (4-chlorophenyl)boronate and Related Compounds

PropertyDiethyl (4-chlorophenyl)boronate(4-chlorophenyl)boronic acid2-(4-Chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
IUPAC Name diethyl (4-chlorophenyl)boronate(4-chlorophenyl)boronic acid2-(4-chlorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS Number 113977-51-8 acs.orgnih.gov1679-18-1 chemicalbook.comsigmaaldrich.com195062-61-4 nih.govrsc.org
Molecular Formula C₁₀H₁₄BClO₂C₆H₆BClO₂ sigmaaldrich.comC₁₂H₁₆BClO₂ nih.govrsc.org
Molecular Weight 212.48 g/mol 156.38 g/mol sigmaaldrich.com238.52 g/mol nih.govrsc.org
Appearance Not specifiedOff-white to beige crystalline powder chemicalbook.comSolid nih.gov
Melting Point Not specified285-295 °C50-55 °C nih.gov

Note: Data for Diethyl (4-chlorophenyl)boronate is less commonly reported than for its parent acid or its pinacol (B44631) ester derivative. Properties are inferred from available supplier data and related compound information.

Overview of Key Research Trajectories and Academic Contributions Related to Diethyl (4-chlorophenyl)boronate

Research involving Diethyl (4-chlorophenyl)boronate or its direct precursor, 4-chlorophenylboronic acid, is predominantly focused on its application in palladium-catalyzed cross-coupling reactions. The primary goal of this research is not to study the boronate itself, but to leverage it as a tool for the synthesis of more complex molecules.

Key research trajectories include:

Synthesis of Substituted Biphenyls: A major application is the reaction of Diethyl (4-chlorophenyl)boronate with various aryl halides or triflates to produce substituted biphenyls. nih.gov These structures are common scaffolds in pharmaceuticals, liquid crystals, and organic electronics. mdpi.com

Construction of Heterocyclic Systems: The reagent is used to attach the 4-chlorophenyl group to heterocyclic rings. For instance, it has been employed in the synthesis of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives, which have been investigated for their potential biological activities.

Development of Novel Catalytic Systems: While the boronate is a reagent, its use in well-defined reactions helps researchers optimize and understand new catalytic systems. Studies often use the coupling of reagents like 4-chlorophenylboronic acid to test the efficiency of new palladium catalysts and ligands under various conditions. chemicalbook.com

Medicinal Chemistry and Materials Science: The 4-chlorophenyl group is a common substituent in biologically active molecules and functional materials. Research in these areas uses Diethyl (4-chlorophenyl)boronate as a starting material to build molecules with specific desired properties, such as antifungal or antitubercular agents.

Properties

Molecular Formula

C10H14BClO2

Molecular Weight

212.48 g/mol

IUPAC Name

(4-chlorophenyl)-diethoxyborane

InChI

InChI=1S/C10H14BClO2/c1-3-13-11(14-4-2)9-5-7-10(12)8-6-9/h5-8H,3-4H2,1-2H3

InChI Key

QMIRWVNERCHMJH-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C=C1)Cl)(OCC)OCC

Origin of Product

United States

Synthetic Methodologies for Diethyl 4 Chlorophenyl Boronate

Direct Boronation Routes

Direct boronation routes offer a traditional and widely used approach for the synthesis of arylboronic esters. These methods typically involve the reaction of an organometallic reagent, generated from an aryl halide, with a boron-containing electrophile.

Halogen-Boron Exchange Reactions (e.g., via Organolithium or Grignard Reagents)

Halogen-boron exchange reactions are a cornerstone in the synthesis of boronic esters. This approach involves the conversion of an aryl halide into a more reactive organometallic species, which then reacts with a borate (B1201080) ester to form the desired carbon-boron bond.

Stoichiometric methods rely on the use of a full equivalent of an organometallic reagent, typically an organolithium or a Grignard reagent.

Grignard Reagents: The Grignard reaction is a classic and robust method for forming carbon-carbon and carbon-heteroatom bonds. In the context of synthesizing diethyl (4-chlorophenyl)boronate, the process begins with the formation of 4-chlorophenylmagnesium bromide. This Grignard reagent is typically prepared by reacting 1-bromo-4-chlorobenzene (B145707) with magnesium metal in an ethereal solvent like diethyl ether or tetrahydrofuran (B95107) (THF). sciencemadness.orgnih.gov The higher reactivity of the carbon-bromine bond compared to the carbon-chlorine bond allows for the selective formation of the Grignard reagent at the bromine-substituted position. sciencemadness.org

Once the Grignard reagent is formed, it is reacted with a trialkyl borate, such as triethyl borate, at low temperatures to form the corresponding boronic ester. Subsequent acidic workup hydrolyzes the initial adduct to yield 4-chlorophenylboronic acid. google.comwipo.int The boronic acid can then be esterified with ethanol (B145695) to produce diethyl (4-chlorophenyl)boronate. High yields for the formation of 4-chlorophenylboronic acid using this method have been reported, often exceeding 90%. google.com

Table 1: Synthesis of 4-Chlorophenylboronic Acid via Grignard Reaction
Starting MaterialReagentsSolventConditionsProductYieldReference
1-Bromo-4-chlorobenzene1. Mg, 2. Triethyl borate, 3. HCl (aq)Diethyl etherReflux, then low temp.4-Chlorophenylboronic acid>90% google.com
p-Dichlorobenzene1. Mg, Initiator, 2. Tributyl borate, 3. HCl (aq)n-Butyl etherReflux, then -70°C4-Chlorophenylboronic acid93.0% google.com

Organolithium Reagents: Similar to Grignard reagents, organolithium reagents can be used to synthesize boronic esters. The process involves a halogen-metal exchange reaction between an aryl halide and an organolithium compound, typically n-butyllithium, at low temperatures. For the synthesis of diethyl (4-chlorophenyl)boronate, a suitable starting material would be a dihalobenzene containing a more reactive halogen, such as iodine, in addition to the chlorine. For instance, 1-chloro-4-iodobenzene (B104392) can be selectively lithiated at the iodo-position. The resulting 4-chlorophenyllithium is then reacted with triethyl borate to form the desired boronate ester after workup. google.com

While stoichiometric methods are effective, they generate stoichiometric amounts of metallic waste. Catalytic approaches, particularly those based on palladium and nickel, offer a more atom-economical alternative for the synthesis of arylboronates from aryl halides. The Miyaura borylation is a prominent example of a palladium-catalyzed cross-coupling reaction between an aryl halide and a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), in the presence of a base. organic-chemistry.org This method has been successfully applied to a wide range of aryl chlorides. organic-chemistry.org Nickel catalysts have also been shown to be effective for the borylation of aryl chlorides. google.com

Table 2: Catalytic Borylation of Aryl Chlorides
Catalyst SystemBoron SourceBaseSolventSubstrate ScopeReference
Pd(OAc)₂ / X-PhosB₂(OH)₄KOAcEtOHWide range of aryl chlorides nih.gov
PdCl₂(CH₃CN)₂ / SPhosPinacol (B44631) borane (B79455)NEt₃1,4-DioxaneAryl and heteroaryl chlorides organic-chemistry.orgnih.gov
Ni(COD)₂ / ICy·HClB₂pin₂NaOtBuToluene (B28343)Aryl chlorides google.com

Transition Metal-Catalyzed C-H Boronation Strategies

In recent years, transition metal-catalyzed C-H borylation has emerged as a powerful and step-economical method for the synthesis of arylboronic esters, as it circumvents the need for pre-functionalized aryl halides. sciencemadness.org This approach involves the direct conversion of a C-H bond on an aromatic ring into a C-B bond.

Iridium complexes are highly effective catalysts for the C-H borylation of arenes. nih.govmdpi.com The regioselectivity of these reactions is often governed by steric factors, with the borylation typically occurring at the least sterically hindered position. In the case of chlorobenzene (B131634), this generally leads to a mixture of meta and para isomers, with the para-isomer, (4-chlorophenyl)boronate, being a significant product. nih.govcapes.gov.br The use of bulky ligands on the iridium catalyst can enhance the selectivity for the para-isomer. nih.govcapes.gov.br For instance, employing a bulky diphosphine ligand like Xyl-MeO-BIPHEP with an iridium catalyst has been shown to achieve high para-selectivity in the borylation of monosubstituted benzenes. nih.gov

Table 3: Iridium-Catalyzed C-H Borylation of Monosubstituted Benzenes
CatalystLigandBoron SourceSubstrateRegioselectivity (para:meta)Reference
[Ir(cod)OH]₂Xyl-MeO-BIPHEPB₂pin₂Toluene91:9 nih.gov
[Ir(cod)Cl]₂dtbpyB₂pin₂ChlorobenzeneMixture of isomers rsc.org

Rhodium and palladium catalysts are also capable of mediating the C-H borylation of arenes. Rhodium catalysts have been shown to effect the regioselective borylation of aromatic C-H bonds, sometimes under photolytic conditions. uw.edu.pl Palladium-catalyzed C-H borylation often requires directing groups to achieve high regioselectivity, but methods for the direct borylation of simple arenes are also being developed. nih.gov The direct palladium-catalyzed borylation of chlorobenzene to produce diethyl (4-chlorophenyl)boronate is less commonly reported compared to iridium-catalyzed methods, but research in this area is ongoing.

Directed Ortho-Metalation and Subsequent Boronation

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings. organic-chemistry.org This method relies on the presence of a directing metalation group (DMG) that facilitates deprotonation at the ortho position by an organolithium reagent. organic-chemistry.org The resulting aryllithium intermediate can then be trapped with an appropriate boron electrophile to introduce the boronate functionality.

In the context of synthesizing diethyl (4-chlorophenyl)boronate, a suitable starting material would be a chlorobenzene derivative bearing a DMG. The chloro-substituent itself is a weak directing group. organic-chemistry.org Therefore, a stronger DMG would be required to ensure selective ortho-lithiation. Following the formation of the ortho-lithiated species, quenching with a trialkyl borate, such as triethyl borate, would directly yield the desired diethyl (4-chlorophenyl)boronate after an acidic workup. The general mechanism involves the coordination of the organolithium reagent to the DMG, followed by deprotonation of the adjacent ortho-proton. The resulting aryllithium is then borylated.

While a direct literature procedure for the synthesis of diethyl (4-chlorophenyl)boronate via DoM was not specifically identified, the synthesis of other arylboronic esters through this methodology is well-established. semanticscholar.orgmasterorganicchemistry.com The choice of the organolithium reagent (typically n-BuLi, s-BuLi, or t-BuLi) and reaction conditions (low temperatures, inert atmosphere) are critical for the success of this reaction. organic-chemistry.org

Hydroboration of Substituted Alkenes or Alkynes (Indirect Routes)

Hydroboration offers an indirect route to arylboronic esters through the addition of a boron-hydride bond across a carbon-carbon double or triple bond. wikipedia.orgmasterorganicchemistry.com For the synthesis of a (4-chlorophenyl)boronate derivative, a suitable precursor would be 4-chlorostyrene (B41422).

The hydroboration-oxidation of styrene (B11656) is a well-known process. youtube.com The hydroboration of 4-chlorostyrene with a borane reagent such as borane-tetrahydrofuran (B86392) complex (BH3·THF) would lead to the formation of a (2-(4-chlorophenyl)ethyl)borane derivative. masterorganicchemistry.comwikipedia.orgmasterorganicchemistry.com This reaction typically proceeds with anti-Markovnikov regioselectivity, with the boron atom adding to the less substituted carbon of the alkene. wikipedia.orgmasterorganicchemistry.com Subsequent oxidation of the resulting organoborane is usually performed to yield an alcohol. However, for the synthesis of the boronic ester, the intermediate organoborane can be treated with a suitable diol to form a cyclic boronate ester, which can then be transesterified with ethanol.

Alternatively, direct hydroboration with catecholborane or pinacolborane followed by transesterification with ethanol presents a more direct pathway to the diethyl ester. The regioselectivity of the hydroboration of styrenes can be influenced by the choice of the borane reagent. redalyc.org

Transesterification Processes from Boronic Acids or Other Boronic Esters

Transesterification is a common and often straightforward method for the preparation of boronic esters from the corresponding boronic acid or another boronic ester. researchgate.net

Thermal and Catalytic Transesterification Protocols

The most direct route to diethyl (4-chlorophenyl)boronate is the esterification of 4-chlorophenylboronic acid with ethanol. This reaction is an equilibrium process, and to drive it towards the product side, the removal of water is essential. This is often achieved by azeotropic distillation using a Dean-Stark apparatus with a suitable solvent like toluene. wikipedia.orgorgsyn.orgrsc.orgsciencemadness.orgyoutube.com

The esterification can be carried out thermally, often requiring elevated temperatures to facilitate the reaction and the removal of water. researchgate.net Alternatively, the process can be catalyzed by either acid or base. Lewis acids or Brønsted acids can activate the boronic acid towards nucleophilic attack by ethanol. researchgate.netnih.gov Common Lewis acid catalysts include zinc chloride and ferric chloride, while Brønsted acids like p-toluenesulfonic acid can also be employed. nih.govmdpi.com

ReactantsCatalystSolventConditionsYieldReference
4-Chlorophenylboronic acid, EthanolNone (Thermal)TolueneReflux with Dean-Stark trapHigh wikipedia.org, orgsyn.org, rsc.org, sciencemadness.org, youtube.com
4-Chlorophenylboronic acid, EthanolLewis Acid (e.g., ZnCl2)None or inert solventHeatingModerate to High researchgate.net, nih.gov
4-Chlorophenylboronic acid, EthanolBrønsted Acid (e.g., p-TsOH)TolueneReflux with Dean-Stark trapHigh mdpi.com

Solvent-Free Transesterification Methods

In line with the principles of green chemistry, solvent-free methods for esterification have gained significant attention. One such technique is ball milling, a mechanochemical approach that can promote reactions in the solid state, often without the need for a solvent. semanticscholar.orgrsc.orgmagtech.com.cnresearchgate.net The synthesis of 1-(4-chlorophenyl)pyrazolidin-3-one (B1363979) has been successfully achieved using a solvent-free ball milling method, demonstrating the potential of this technique for related syntheses. semanticscholar.orgresearchgate.net

Microwave-assisted synthesis is another energy-efficient, often solvent-free or solvent-minimal, technique that can significantly accelerate reaction times. researchgate.netnih.goveurekaselect.comsapub.org The application of microwave irradiation to the esterification of 4-chlorophenylboronic acid with ethanol could provide a rapid and efficient route to the desired product. researchgate.netnih.gov

MethodReactantsConditionsYieldReference
Ball Milling4-Chlorophenylboronic acid, EthanolGrinding, optional catalystPotentially High rsc.org, magtech.com.cn, semanticscholar.org, researchgate.net
Microwave-Assisted4-Chlorophenylboronic acid, EthanolMicrowave irradiation, optional catalystPotentially High researchgate.net, nih.gov, eurekaselect.com, sapub.org

Convergent Synthesis Approaches for Diethyl (4-chlorophenyl)boronate

A prominent example is the reaction of a Grignard reagent, 4-chlorophenylmagnesium bromide, with a trialkyl borate, such as triethyl borate. google.comsciencemadness.orgsigmaaldrich.comsigmaaldrich.com The Grignard reagent is typically prepared from 4-bromochlorobenzene or 1,4-dichlorobenzene (B42874) and magnesium turnings in an ethereal solvent like tetrahydrofuran (THF) or diethyl ether. sciencemadness.orgsigmaaldrich.comsigmaaldrich.com The subsequent reaction with triethyl borate at low temperatures, followed by an acidic workup, affords the target diethyl (4-chlorophenyl)boronate. google.com

Similarly, an organolithium reagent, 4-chlorophenyllithium, generated from the reaction of an aryl halide with an alkyllithium reagent, can be reacted with triethyl borate.

Aryl SourceBoron SourceSolventConditionsYieldReference
4-Chlorophenylmagnesium bromideTriethyl borateTHF or Diethyl etherLow temperature, then acidic workupGood google.com, sigmaaldrich.com, sigmaaldrich.com
4-ChlorophenyllithiumTriethyl borateEthereal solventLow temperature, then acidic workupGoodGeneral method

Green Chemistry Principles in the Synthesis of Diethyl (4-chlorophenyl)boronate

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the synthesis of diethyl (4-chlorophenyl)boronate, several strategies can be employed to align with these principles.

The use of safer solvents is a key aspect. While traditional methods often employ solvents like toluene or THF, exploring greener alternatives is beneficial. For instance, 2-methyltetrahydrofuran (B130290) (2-MeTHF), derived from renewable resources, is a viable substitute for THF in Grignard reactions. sigmaaldrich.com Water, as a solvent, is also being explored for borylation reactions. organic-chemistry.org

Catalysis plays a crucial role in green chemistry. The use of efficient and recyclable catalysts for transesterification can reduce waste and energy consumption. researchgate.netnih.gov One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, are highly desirable as they minimize purification steps and solvent usage. organic-chemistry.orgacs.orgresearchgate.netresearchgate.netscilit.com For example, a one-pot synthesis of arylboronic acids from arenes has been developed using an iridium catalyst, which could be adapted for the synthesis of the corresponding diethyl esters. organic-chemistry.orgacs.org

Energy efficiency is another important consideration. Microwave-assisted synthesis and mechanochemistry (ball milling) offer alternatives to conventional heating, often leading to shorter reaction times and reduced energy consumption. semanticscholar.orgrsc.orgmagtech.com.cnresearchgate.netresearchgate.netnih.goveurekaselect.comsapub.orgrsc.orgnih.gov

Green Chemistry PrincipleApplication in Synthesis of Diethyl (4-chlorophenyl)boronateExample/Reference
Safer SolventsUse of 2-MeTHF instead of THF for Grignard reagent formation. sigmaaldrich.com
CatalysisUse of reusable solid acid catalysts for transesterification. researchgate.net, nih.gov
Atom Economy/One-Pot SynthesisOne-pot Ir-catalyzed borylation of chlorobenzene followed by esterification. organic-chemistry.org, acs.org
Energy EfficiencyMicrowave-assisted or mechanochemical (ball milling) synthesis. rsc.org, magtech.com.cn, semanticscholar.org, researchgate.net, rsc.org, nih.gov, researchgate.net, nih.gov, eurekaselect.com, sapub.org

Comparative Analysis of Synthetic Efficiency, Yields, and Scalability

Grignard Reaction Route

The Grignard reaction is a well-established and highly scalable method for creating carbon-carbon and carbon-heteroatom bonds. In the context of Diethyl (4-chlorophenyl)boronate synthesis, this involves the formation of a Grignard reagent from an aryl halide, which then reacts with a trialkyl borate.

A common starting material for this route is 1,4-dichlorobenzene. google.com The process involves reacting magnesium metal with 1,4-dichlorobenzene in an appropriate solvent, such as a mixture of toluene and tetrahydrofuran, to form the Grignard reagent, 4-chlorophenylmagnesium chloride. wipo.int This is followed by reaction with a trialkyl borate, such as tributyl borate or trimethyl borate, and subsequent acidic workup to yield 4-chlorophenylboronic acid. google.comwipo.int One of the key advantages of using 1,4-dichlorobenzene is its lower cost compared to other haloarenes like p-chlorobromobenzene. wipo.int

The esterification to Diethyl (4-chlorophenyl)boronate is typically achieved by reacting the isolated 4-chlorophenylboronic acid with ethanol, often in the presence of a dehydrating agent or by azeotropic removal of water to drive the equilibrium towards the ester product. While specific yields for the direct two-step synthesis to the diethyl ester are not always detailed in the literature, the Grignard formation and subsequent borylation are known to be high-yielding, and the esterification of boronic acids with simple alcohols like ethanol is generally efficient. The scalability of the Grignard reaction is a significant advantage for industrial production. wipo.intorgsyn.org

Miyaura Borylation

The Miyaura borylation is a powerful palladium-catalyzed cross-coupling reaction that allows for the synthesis of boronate esters directly from aryl halides or triflates. organic-chemistry.org This method is renowned for its mild reaction conditions and high functional group tolerance. organic-chemistry.org In this approach, an aryl halide such as 4-chlorobromobenzene or 1,4-dichlorobenzene can be reacted with a diboron reagent, like bis(pinacolato)diboron (B₂pin₂), in the presence of a palladium catalyst and a base to directly form a boronate ester. organic-chemistry.org

While this method often produces pinacol esters due to the common use of B₂pin₂, the resulting pinacol (4-chlorophenyl)boronate can be transesterified with ethanol to yield Diethyl (4-chlorophenyl)boronate. Alternatively, using different diboron reagents or a two-step approach involving the hydrolysis of the initially formed ester to the boronic acid followed by esterification with ethanol is possible. The Miyaura borylation is highly efficient, with good to excellent yields, and is adaptable to large-scale synthesis, although the cost of the palladium catalyst and specialized diboron reagents can be a consideration for industrial applications. organic-chemistry.orgsci-hub.se

Diazotization of 4-Chloroaniline (B138754)

Another route to 4-chlorophenylboronic acid involves the diazotization of 4-chloroaniline. This two-step process begins with the reaction of 4-chloroaniline with a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid to form a diazonium salt. This intermediate is then reacted with a boron source, such as tetrahydroxydiboron, to yield 4-chlorophenylboronic acid. chemicalbook.com A reported yield for the synthesis of 4-chlorophenylboronic acid via this method is 79%. chemicalbook.com

Following the synthesis of the boronic acid, the esterification with ethanol would proceed as in the other methods. While this route provides a viable alternative, the handling of potentially unstable diazonium salts can be a concern, particularly for large-scale industrial production, and may require stringent temperature control and safety protocols.

Comparative Analysis

The following table provides a comparative overview of the different synthetic methodologies.

Synthetic Route Starting Material Key Reagents Reported Yield of Boronic Acid Scalability Advantages Disadvantages
Grignard Reaction 1,4-DichlorobenzeneMagnesium, Trialkyl borateHigh (not explicitly stated for diethyl ester in sources)High wipo.intorgsyn.orgLow-cost starting material, well-established and scalable. wipo.intRequires anhydrous conditions, sensitive to some functional groups.
Miyaura Borylation 4-Chlorobromobenzene/ 1,4-DichlorobenzenePd catalyst, Diboron reagent, BaseGood to Excellent organic-chemistry.orgHigh organic-chemistry.orgsci-hub.seMild conditions, high functional group tolerance. organic-chemistry.orgHigher cost of catalyst and reagents. organic-chemistry.org
Diazotization 4-ChloroanilineNaNO₂, Acid, Boron source79% chemicalbook.comModerateUtilizes a readily available starting material.Handling of potentially unstable diazonium salts.

Based on a comprehensive review of available scientific literature, a detailed article focusing solely on the chemical compound “Diethyl (4-chlorophenyl)boronate” with specific research findings and data tables for each requested subsection cannot be generated. The public domain lacks specific studies on the reactivity profiles and mechanistic insights of this particular compound in the context of the provided outline.

General information exists for the broader class of arylboronic esters in Suzuki-Miyaura cross-coupling reactions. However, presenting this information would not adhere to the strict instruction to focus exclusively on Diethyl (4-chlorophenyl)boronate and would necessitate making unsubstantiated extrapolations about its specific behavior.

Therefore, to ensure scientific accuracy and avoid generating content that is not supported by direct research evidence, this request cannot be fulfilled as specified.

Reactivity Profiles and Mechanistic Insights of Diethyl 4 Chlorophenyl Boronate

Cross-Coupling Reactions

Suzuki-Miyaura Cross-Coupling Reactions

Emerging Catalytic Systems for Suzuki-Miyaura (e.g., Iron, Copper, Gold)

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis for forming carbon-carbon bonds. libretexts.orgrsc.org While traditionally reliant on palladium catalysts, significant research efforts have been directed towards employing more sustainable and cost-effective metals like iron and copper. libretexts.orgyoutube.com

Iron-Catalyzed Suzuki-Miyaura Coupling: Iron-based catalysts are attractive due to iron's abundance and low toxicity. nih.gov Research has demonstrated the feasibility of iron-catalyzed cross-coupling between alkyl halides and arylboronic esters. nih.govnih.gov These reactions often proceed via mechanisms involving carbon-centered radical intermediates. nih.gov A key challenge is the stability of the iron catalysts, which can be prone to deactivation through oxidation or hydrolysis. nih.gov To address this, air-stable iron(III) precatalysts have been developed. nih.gov However, specific studies detailing the use of Diethyl (4-chlorophenyl)boronate in these iron-catalyzed systems, including reaction conditions and yields, are not prominently available in the literature.

Copper-Catalyzed Suzuki-Miyaura Coupling: Copper catalysts offer another cost-effective alternative to palladium. nih.govorganic-chemistry.org Efficient copper(I)-catalyzed Suzuki-Miyaura reactions have been developed for coupling aryl- and heteroarylboronate esters with aryl and heteroaryl iodides, sometimes even under ligand-free conditions. nih.govorganic-chemistry.org Mechanistic investigations have identified copper(I) fluoride (B91410) complexes as key species that undergo transmetalation with the arylboronate ester. nih.govorganic-chemistry.org While these methods show promise for a range of substrates, specific examples and detailed data for the coupling of Diethyl (4-chlorophenyl)boronate are not readily found in published research. A copper-catalyzed carbonylative cross-coupling of unactivated alkyl bromides with aryl boronates has also been reported, expanding the utility of copper in Suzuki-type reactions. cjcatal.com

Gold-Catalyzed Suzuki-Miyaura Coupling: Gold catalysis is a more niche area of research in this context. Studies have shown that palladium-catalyzed Suzuki-Miyaura coupling can be extended to the arylation of cyclometalated gold(III) chlorides. rsc.org This process involves the formation of gold-carbon bonds and proceeds at room temperature. rsc.org However, the direct gold-catalyzed Suzuki-Miyaura coupling of arylboronic esters like Diethyl (4-chlorophenyl)boronate as a standard synthetic protocol is not a well-established or documented reaction.

Chan-Lam Coupling Reactions (C-Heteroatom Bond Formations)

The Chan-Lam coupling enables the formation of carbon-heteroatom bonds, typically between an arylboronic acid and an amine or alcohol, using a copper catalyst. wikipedia.orgalfa-chemistry.com This reaction is advantageous as it can often be performed in the open air at room temperature. wikipedia.org

Copper-Catalyzed C-N Bond Formations

The copper-catalyzed formation of C-N bonds via Chan-Lam coupling is a valuable alternative to palladium-catalyzed methods like the Buchwald-Hartwig amination. researchgate.netnih.gov The reaction generally involves the coupling of arylboronic acids with various nitrogen-containing nucleophiles, including amines, amides, and imides. organic-chemistry.org While boronic acids are common, boronic esters like Diethyl (4-chlorophenyl)boronate can present challenges, sometimes resulting in lower yields, particularly with aryl amines. nih.gov Research has focused on optimizing reaction conditions, such as solvent systems (e.g., MeCN/EtOH mixtures), to improve the efficiency of coupling with boronic esters. nih.gov A rapid protocol for C-N coupling has been developed using a specific square pyramidal copper complex as a catalyst. rsc.org Despite these advances, specific data tables and detailed research findings for the Chan-Lam C-N coupling of Diethyl (4-chlorophenyl)boronate are not available in the reviewed literature.

Copper-Catalyzed C-O Bond Formations

Similar to C-N bond formation, the Chan-Lam reaction is used to form C-O bonds, producing aryl ethers from arylboronic acids and alcohols or phenols. wikipedia.org The mechanism is believed to proceed through a copper(III)-aryl-alkoxide intermediate that undergoes reductive elimination. wikipedia.org The scope of the reaction has been extended to include the synthesis of enol esters from carboxylic acids and alkenyltrifluoroborate salts. organic-chemistry.org Again, while the general methodology is well-established, specific applications and detailed results for the use of Diethyl (4-chlorophenyl)boronate in copper-catalyzed C-O bond formations are not documented in the available literature.

Copper-Catalyzed C-S, C-Se, and C-P Bond Formations

The Chan-Lam coupling has been successfully adapted for the formation of carbon-sulfur bonds (C-S). organic-chemistry.org Methods have been developed for the S-arylation of thiols with boronic acids at room temperature. organic-chemistry.org More recently, sodium aryl sulfinates have been used as a sulfur source in a Chan-Lam type reaction to produce diaryl thioethers. nih.govpolyu.edu.hk A rapid C-S coupling has also been achieved using a specific copper catalyst at room temperature. rsc.org The literature also describes Chan-Lam type couplings for the formation of C-P bonds. sci-hub.se Information regarding C-Se bond formation via this methodology is less common. Crucially, no specific examples or data could be found for the participation of Diethyl (4-chlorophenyl)boronate in any of these C-S, C-Se, or C-P bond-forming reactions.

Mechanistic Investigations of Chan-Lam Couplings Involving Diethyl (4-chlorophenyl)boronate

Detailed mechanistic studies of the Chan-Lam reaction have been conducted to understand the roles of the copper catalyst, oxidant, and other additives. acs.orgresearchgate.netnih.gov The catalytic cycle is complex and thought to involve Cu(I), Cu(II), and Cu(III) oxidation states. wikipedia.orgresearchgate.net Spectroscopy and computational modeling have helped to identify key intermediates and off-cycle processes. acs.orgnih.gov One of the significant challenges with boronic esters is their reactivity, and research has aimed to develop solutions to overcome these limitations. acs.orgnih.gov However, mechanistic investigations specifically focused on the reactivity of Diethyl (4-chlorophenyl)boronate within the Chan-Lam coupling are absent from the current body of scientific literature. General studies on arylboronic esters provide the closest available insights. acs.org

Other Emerging Cross-Coupling Modalities Utilizing Diethyl (4-chlorophenyl)boronate (e.g., Negishi-type via Transmetalation)

The Negishi cross-coupling reaction is another powerful tool for C-C bond formation, which couples organohalides with organozinc compounds, typically using a palladium or nickel catalyst. wikipedia.org This reaction is valued for its ability to couple a wide range of carbon centers (sp³, sp², and sp) and its tolerance for many functional groups. wikipedia.orgnih.gov

A Negishi-type reaction involving Diethyl (4-chlorophenyl)boronate would first require a transmetalation step to convert the boronate ester into an organozinc reagent. While methods exist for such transmetalations, the direct use of Diethyl (4-chlorophenyl)boronate in a one-pot Negishi-type coupling is not a standard or documented procedure. The search for specific protocols or research findings on the application of Diethyl (4-chlorophenyl)boronate in Negishi or other emerging cross-coupling reactions did not yield any results. Therefore, no data tables or detailed findings can be presented for this section.

Addition Reactions

Diethyl (4-chlorophenyl)boronate, as a versatile organoboron compound, participates in a variety of addition reactions, expanding its utility in the synthesis of complex organic molecules. These reactions primarily involve the transfer of the 4-chlorophenyl group to unsaturated systems like carbonyls and imines.

Conjugate Additions (e.g., to α,β-Unsaturated Carbonyls)

The conjugate addition, or Michael addition, of the 4-chlorophenyl group from diethyl (4-chlorophenyl)boronate to α,β-unsaturated carbonyl compounds is a powerful method for forming carbon-carbon bonds. wikipedia.orgbyjus.commasterorganicchemistry.com This reaction typically requires a catalyst, often a rhodium complex, to facilitate the transfer of the aryl group. core.ac.ukorgsyn.orgorganic-chemistry.org

The generally accepted mechanism for the rhodium-catalyzed conjugate addition involves a catalytic cycle. rsc.org Initially, the rhodium catalyst undergoes transmetalation with the arylboronic ester. nih.govrsc.orgresearchgate.netcapes.gov.br This step involves the formation of an aryl-rhodium species. Subsequently, the α,β-unsaturated carbonyl compound coordinates to the rhodium center, followed by migratory insertion of the aryl group to the β-carbon of the unsaturated system. This forms a rhodium enolate intermediate. Finally, protonolysis of this intermediate regenerates the catalyst and yields the β-arylated carbonyl compound. masterorganicchemistry.comcore.ac.uk

The reaction can be performed under asymmetric conditions using chiral ligands, leading to the formation of enantioenriched products. orgsyn.orgrsc.org The choice of ligand and reaction conditions can significantly influence the enantioselectivity of the addition. core.ac.uk

Table 1: Examples of Rhodium-Catalyzed Conjugate Addition of Arylboronic Acids to Enones

Catalyst/Ligand Enone Arylboronic Acid Yield (%) Enantiomeric Excess (%)
[Rh(acac)(C2H4)2]/(S)-BINAP 2-Cyclohexen-1-one Phenylboronic acid 99 97
[Rh(cod)Cl]2/(R)-BINAP 2-Cyclopenten-1-one 4-Methoxyphenylboronic acid 98 96
[Rh(cod)2]BF4/(S,S)-Chiraphos Benzylideneacetone 3-Fluorophenylboronic acid 95 92

Additions to Carbonyl Compounds and Imines

Diethyl (4-chlorophenyl)boronate can also add its 4-chlorophenyl group to the carbonyl carbon of aldehydes and ketones, as well as to the carbon-nitrogen double bond of imines. These reactions provide a direct route to secondary alcohols and protected amines, respectively. Similar to conjugate additions, these transformations are often catalyzed by transition metals, most notably rhodium. nih.govrug.nl

In the rhodium-catalyzed addition to aldehydes, the mechanism is believed to involve the formation of an aryl-rhodium species through transmetalation. This species then adds to the carbonyl group of the aldehyde, forming a rhodium alkoxide intermediate. Subsequent hydrolysis or protonolysis releases the secondary alcohol product and regenerates the active rhodium catalyst. The use of chiral ligands can induce enantioselectivity in these additions. nih.gov

Additions to imines follow a similar mechanistic pathway. nih.gov The aryl-rhodium intermediate adds to the C=N bond of the imine, generating a rhodium amide intermediate. Workup of the reaction mixture then affords the corresponding amine. Asymmetric versions of this reaction have been developed, providing access to chiral amines. nih.gov

Transmetalation Reactions (Non-Cross-Coupling Contexts)

Transmetalation is a fundamental process in organometallic chemistry where an organic group is transferred from one metal to another. rsc.org Diethyl (4-chlorophenyl)boronate can undergo transmetalation to various metals, generating new organometallic reagents that are not directly used in a subsequent cross-coupling reaction but are valuable for other synthetic transformations. conicet.gov.arresearchgate.netnih.gov

Transmetalation to Silicon, Tin, or Other Main Group Elements

Transmetalation of the 4-chlorophenyl group from diethyl (4-chlorophenyl)boronate can also occur with main group elements like silicon and tin. conicet.gov.arresearchgate.netnih.gov For instance, reaction with a suitable organotin compound can lead to the formation of a (4-chlorophenyl)trialkyltin reagent. conicet.gov.ar Similarly, under specific conditions, the aryl group can be transferred to a silicon-containing substrate to form an arylsilane. nih.govillinois.edu These reactions expand the synthetic utility of arylboronic esters by providing access to a broader range of organometallic and organometalloid compounds. nih.gov

Electrophilic and Nucleophilic Substitutions at the Boron Center

The boron atom in diethyl (4-chlorophenyl)boronate is susceptible to both electrophilic and nucleophilic attack, leading to substitution reactions at the boron center.

Electrophilic Substitution: While less common for boronic esters compared to other organoboranes, electrophilic substitution can occur under specific conditions. Strong electrophiles can potentially attack the aryl ring, leading to substitution with retention of the boronate group. However, ipso-substitution, where the electrophile replaces the boronate group, is also a possibility, especially with highly reactive electrophiles. researchgate.netacs.org

Nucleophilic Substitution: The boron atom in diethyl (4-chlorophenyl)boronate is Lewis acidic and can be attacked by nucleophiles. This forms a tetracoordinate boronate "ate" complex. researchgate.net This initial nucleophilic addition is a key step in many reactions of boronic esters, including some transmetalation processes where a base is used to activate the boronic ester. princeton.edu The formation of the "ate" complex increases the nucleophilicity of the 4-chlorophenyl group, facilitating its transfer to a metal center. Furthermore, the diethyl ester groups on the boron can be displaced by other nucleophiles, such as diols, to form different boronic esters. This exchange is often reversible and can be used to protect the boronic acid or to modify the reactivity of the compound. nih.govacs.org

Radical Reactions Involving Diethyl (4-chlorophenyl)boronate

Diethyl (4-chlorophenyl)boronate, like other arylboronic esters, can serve as a precursor to the 4-chlorophenyl radical under specific reaction conditions. This reactivity allows for its participation in a variety of radical-mediated transformations, offering alternatives to traditional transition-metal-catalyzed cross-coupling reactions. The generation of the aryl radical from the boronate is a key step, often achieved through oxidative processes or photoredox catalysis.

One significant class of radical reactions involving arylboronic acids and their esters is the Minisci-type reaction. wikipedia.orgchem-station.com The classical Minisci reaction involves the addition of a nucleophilic alkyl radical to an electron-deficient heterocycle. wikipedia.org A significant advancement of this reaction involves the use of arylboronic acids as sources for aryl radicals. chem-station.comnih.gov Under oxidative conditions, typically employing a silver(I) salt catalyst and a persulfate co-oxidant, Diethyl (4-chlorophenyl)boronate can undergo a process leading to the formation of the 4-chlorophenyl radical. This radical can then add to protonated electron-deficient heterocycles, resulting in direct C-H arylation. nih.gov This method is advantageous as it often proceeds at room temperature with simple and readily available reagents. nih.gov

Table 1: Conditions for Generating Aryl Radicals from Arylboronic Acids for Minisci-Type Reactions

Reagent/Condition Role Typical Example Reference
Arylboronic Acid/Ester Aryl Radical Precursor (4-chlorophenyl)boronic acid nih.gov
Silver Nitrate (AgNO₃) Catalyst Catalytic amount nih.gov
Ammonium Persulfate ((NH₄)₂S₂O₈) Oxidant Co-oxidant wikipedia.orgnih.gov
Acid To protonate heterocycle Sulfuric Acid (H₂SO₄) wikipedia.org
Solvent Reaction Medium Aqueous / Organic mixtures chem-station.com

The mechanism involves the oxidation of the boronic acid derivative, leading to the generation of the aryl radical, which subsequently attacks the electron-deficient aromatic ring. wikipedia.org While broadly applicable, the regioselectivity of these reactions is primarily dictated by the inherent reactivity of the heterocyclic substrate. nih.gov

Photoredox catalysis has also emerged as a powerful tool for generating aryl radicals from organoboron compounds. researchgate.netnih.gov In these processes, a photocatalyst, upon excitation by visible light, can engage in a single-electron transfer (SET) with a suitable precursor. researchgate.netacs.org While aryl halides are common precursors for aryl radicals in photoredox borylation reactions, researchgate.netacs.orgpurdue.edu alkylboronic acids have been shown to act as alkyl radical precursors. rsc.org The principles of photoredox catalysis can be extended to generate aryl radicals from arylboronates. The process can involve the formation of an electron-donor-acceptor (EDA) complex or direct interaction with the excited photocatalyst, facilitating the C-B bond cleavage to form the desired radical species. organic-chemistry.org This radical can then participate in various C-C or C-heteroatom bond-forming reactions.

Influence of the 4-Chloro-substituent on the Electronic and Steric Properties of Diethyl (4-chlorophenyl)boronate and its Reactivity

The 4-chloro substituent on the phenyl ring of Diethyl (4-chlorophenyl)boronate significantly influences the compound's electronic properties, which in turn affects its reactivity in various chemical transformations. The steric effect of the chlorine atom in the para position is generally considered minimal, as it does not flank the reaction center (the boronate group).

Electronic Influence:

Table 2: Hammett Substituent Constants (σ) for the Chloro Group

Substituent Position Hammett Constant (σ) Electronic Effect Reference
meta (σₘ) +0.37 Electron-withdrawing wikipedia.org
para (σₚ) +0.23 Electron-withdrawing wikipedia.org

This electron-withdrawing character has several important consequences for the reactivity of Diethyl (4-chlorophenyl)boronate:

Lewis Acidity: The electron-withdrawing 4-chloro group increases the Lewis acidity of the boron center compared to an unsubstituted phenylboronate (B1261982). nih.gov By pulling electron density away from the boron atom, it makes the empty p-orbital of the boron more electron-deficient and thus a better acceptor for Lewis bases. This increased acidity can influence reaction rates, for example, in the formation of boronate complexes, which is a key step in many reactions like the Suzuki-Miyaura coupling. nih.gov The pKa value of 4-chlorophenylboronic acid is lower than that of phenylboronic acid, reflecting its higher acidity. nih.gov

Transmetalation Step in Cross-Coupling: In Suzuki-Miyaura cross-coupling reactions, the transmetalation step involves the transfer of the aryl group from boron to the metal catalyst (e.g., palladium). The electronic nature of the arylboronic ester can affect the rate of this step. The electron-withdrawing 4-chloro group can influence the polarization of the C-B bond and the stability of the intermediates involved in the catalytic cycle.

Radical Formation: In radical reactions, the electronic properties of the precursor can influence the ease of radical generation. The electron-withdrawing nature of the 4-chloro substituent affects the oxidation potential of the boronate, which is a critical parameter in oxidative radical generation pathways.

Steric Influence:

Being in the para position, the chloro substituent does not exert any significant steric hindrance at the boronate functional group. This allows the boron center to remain accessible for interactions with catalysts and other reagents, a feature that is beneficial for its participation in reactions like the Suzuki-Miyaura coupling, where steric bulk around the boron atom can be detrimental. nih.gov

Stereoselective Transformations and Chiral Applications of Diethyl (4-chlorophenyl)boronate

Diethyl (4-chlorophenyl)boronate is an achiral molecule, as it does not possess a stereocenter and is not dissymmetric. Therefore, it cannot be directly used in enantioselective transformations in the way a chiral boronic ester can. However, it serves as a valuable achiral building block in synthetic strategies that generate chiral products, and its structure can be modified to create chiral derivatives for specific applications.

The primary role of Diethyl (4-chlorophenyl)boronate in generating chirality is as a coupling partner in reactions that form a new stereocenter. For example, in a Suzuki-Miyaura cross-coupling reaction with a chiral partner (e.g., a chiral vinyl halide or a substrate with a stereocenter adjacent to the coupling site), the 4-chlorophenyl group can be introduced into a molecule to create a chiral product. The boronate itself does not direct the stereochemistry, but its reliable reactivity makes it a useful component in the construction of complex chiral molecules.

While direct chiral applications of the unmodified compound are not relevant, the field of asymmetric synthesis has developed methods to prepare enantioenriched boronic esters that are structurally related. rsc.orgacs.orgnih.gov These methods typically involve the asymmetric hydroboration of alkenes or other catalytic processes to install a boronate group onto a prochiral substrate, creating a chiral C-B bond. rsc.orgacs.org

For instance, a hypothetical chiral derivative could be synthesized where a stereocenter is introduced on one of the ethyl groups of the boronate ester, or more commonly, the diol component of the boronate ester could be a chiral diol. However, the most synthetically impactful stereoselective transformations involving boronic esters occur when the boron is attached to a stereogenic carbon atom (i.e., chiral secondary or tertiary alkylboronic esters). rsc.orgbris.ac.uk These chiral boronic esters can undergo a variety of stereospecific transformations, where the configuration of the stereocenter is either retained or inverted with high fidelity. rsc.orgrsc.orgbris.ac.uk

Table 3: Examples of Stereospecific Reactions of Chiral Boronic Esters (Illustrative)

Reaction Type Stereochemical Outcome Description Reference
Oxidation Retention Conversion of the C-B bond to a C-O bond with basic hydrogen peroxide. rsc.orgbris.ac.uk
Amination Retention Conversion of the C-B bond to a C-N bond. rsc.orgbris.ac.uk
Halogenation (via boronate complex) Inversion Reaction of a boronate complex with an electrophilic halogen source. rsc.org
Protodeboronation Retention/Inversion Replacement of the C-B bond with a C-H bond, outcome depends on conditions. bris.ac.uk

Applications of Diethyl 4 Chlorophenyl Boronate in Organic Synthesis

A Versatile Building Block for Complex Molecule Construction

The 4-chlorophenyl group attached to the boronate ester functionality makes Diethyl (4-chlorophenyl)boronate a versatile reagent for introducing this specific aryl moiety into a wide range of organic structures. This versatility is most prominently displayed in palladium-catalyzed cross-coupling reactions.

Synthesis of Substituted Aromatic Compounds

The primary application of Diethyl (4-chlorophenyl)boronate is in the Suzuki-Miyaura cross-coupling reaction to synthesize substituted biaryls and other aromatic compounds. nih.govnih.gov This reaction involves the coupling of the organoboronate with an aryl or vinyl halide (or triflate) in the presence of a palladium catalyst and a base. The 4-chlorophenyl group can be efficiently transferred to various aromatic and heteroaromatic systems, providing a straightforward route to molecules containing a 4-chlorobiphenyl (B17849) or related substructure.

The general reaction scheme is as follows:

Ar-X + (EtO)₂B-C₆H₄Cl → Ar-C₆H₄Cl

Where Ar is an aryl or heteroaryl group and X is a halide (I, Br, Cl) or triflate.

The efficiency of these coupling reactions can be influenced by various factors, including the choice of catalyst, base, and solvent. For instance, palladium catalysts like tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] are commonly employed. nih.gov

Table 1: Examples of Suzuki-Miyaura Reactions using Phenylboronic Acid Derivatives This table presents representative examples of Suzuki-Miyaura coupling reactions involving phenylboronic acid derivatives to form biaryl compounds.

Aryl HalideBoronic Acid/EsterCatalystBaseSolventProductYield (%)
2-Bromo-β-picoline4-Methylphenylboronic acid[Pd(PPh₃)₄]Na₂CO₃ (aq.)Toluene (B28343)/Ethanol (B145695)3-Methyl-2-(4-methylphenyl)pyridine48 nih.gov
2-Bromo-β-picoline2-Methoxyphenylboronic acid[Pd(PPh₃)₄]Na₂CO₃ (aq.)Toluene/Ethanol3-Methyl-2-(2'-methoxyphenyl)pyridineVaries with conditions nih.gov
Aryl TriflatesVinyl BoronatePdCl₂(dppf)K₂CO₃DMF/EtOH3-Aryl-8-azabicyclo[3.2.1]oct-2-enes67-87 researchgate.net

Precursors for Pharmaceutical Intermediates and Scaffolds

The 4-chlorophenyl moiety is a common structural motif in many pharmaceutically active compounds. Diethyl (4-chlorophenyl)boronate serves as a crucial precursor for the synthesis of various pharmaceutical intermediates and scaffolds. bldpharm.combldpharm.com Its ability to participate in reliable C-C bond-forming reactions allows for the construction of complex molecular architectures required for drug discovery and development. For example, biaryl structures, which are readily accessible through Suzuki-Miyaura coupling with this reagent, are prevalent in a wide range of therapeutic agents. mdpi.com The synthesis of nortropane derivatives, which are relevant for their interaction with G-protein coupled receptors (GPCRs), has been achieved using Suzuki-Miyaura coupling with boronate esters. researchgate.net

Applications in Agrochemical and Fine Chemical Synthesis

The synthesis of certain agrochemicals and fine chemicals also benefits from the reactivity of Diethyl (4-chlorophenyl)boronate. Boron-containing compounds, in general, have been investigated for their potential as herbicides and fungicides. researchgate.net The introduction of the 4-chlorophenyl group can be a key step in the synthesis of active ingredients for crop protection. For instance, derivatives of bromodichloromethyl-4-chlorophenyl sulfone have been explored as potential pesticides. researchgate.net While direct large-scale agrochemical applications of Diethyl (4-chlorophenyl)boronate are not extensively documented in publicly available literature, its role as a building block in the synthesis of complex organic molecules suggests its potential utility in this field. The synthesis of p-chlorophenylboronic acid, a related compound, is of interest in the agrochemical industry. google.comwipo.int

Strategies in Natural Product Synthesis

While specific examples of the use of Diethyl (4-chlorophenyl)boronate in the total synthesis of natural products are not prominently featured in the literature, the underlying Suzuki-Miyaura methodology is a cornerstone of modern natural product synthesis. mdpi.com Boronic esters are key reagents in complex bond formations, allowing for the connection of intricate molecular fragments. The principles of using boronic esters for the stereoselective synthesis of complex structures are well-established, such as in the Matteson homologation for creating chiral centers. mdpi.com The strategic incorporation of a 4-chlorophenyl group using this boronate ester could be envisioned in the synthesis of analogs of natural products or in the construction of specific substructures.

Role in Combinatorial Chemistry and Library Generation

Combinatorial chemistry aims to rapidly synthesize large numbers of different but structurally related molecules, known as libraries, for high-throughput screening in drug discovery and materials science. nih.govnih.gov Diethyl (4-chlorophenyl)boronate is a valuable tool in this field due to its reliability in the Suzuki-Miyaura coupling reaction.

By using a common scaffold and reacting it with a diverse set of coupling partners, including Diethyl (4-chlorophenyl)boronate, chemists can generate extensive libraries of compounds. nih.gov This parallel synthesis approach allows for the efficient exploration of chemical space around a particular pharmacophore or structural motif. The robust nature of the Suzuki coupling makes it amenable to the solid-phase synthesis techniques often employed in combinatorial library generation. nih.gov For example, a library of 1,4-benzodiazepine (B1214927) derivatives, a privileged scaffold in medicinal chemistry, has been synthesized using palladium-catalyzed cross-coupling reactions. semanticscholar.org

Diethyl (4-chlorophenyl)boronate in Polymer and Materials Science

The application of organoboron compounds is expanding into the realm of polymer and materials science. acs.orgutwente.nl Diethyl (4-chlorophenyl)boronate can serve as a monomer or a precursor to monomers for the synthesis of conjugated polymers. rsc.orgrsc.org These polymers, which feature alternating single and double bonds along their backbone, often exhibit interesting electronic and optical properties, making them suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The Suzuki-Miyaura polymerization, a step-growth polymerization based on the Suzuki coupling reaction, is a powerful method for creating well-defined conjugated polymers. rsc.org By incorporating Diethyl (4-chlorophenyl)boronate into the polymerization process, the 4-chlorophenyl unit can be integrated into the polymer backbone, influencing the resulting material's properties.

Furthermore, boronic acid-functionalized polymers can form dynamic covalent hydrogels through the formation of boronate esters with diol-containing polymers. nih.govresearchgate.netnih.gov These hydrogels can exhibit stimuli-responsive behavior, making them "smart" materials for applications in drug delivery and tissue engineering. While the primary focus is often on the boronic acid functionality itself, the nature of the aryl substituent, such as the 4-chlorophenyl group, can modulate the electronic properties and intermolecular interactions within the polymer network.

Synthesis of Functional Polymers

The primary application of Diethyl (4-chlorophenyl)boronate in polymer chemistry is as a monomer in Suzuki-Miyaura polycondensation reactions. researchgate.net This type of step-growth polymerization is a powerful method for synthesizing conjugated polymers, a class of functional polymers with unique electronic and optical properties. nih.gov In this process, the boronic ester provides the (4-chlorophenyl) unit that is incorporated into the polymer backbone.

The general strategy involves the reaction of a bifunctional monomer with Diethyl (4-chlorophenyl)boronate. For example, it can be copolymerized with a dihaloaromatic compound. In this "A-B" type polymerization, the boronic ester on one monomer reacts with the halide on the other, leading to the formation of long polymer chains. The incorporation of the 4-chlorophenyl group can influence the resulting polymer's properties, such as its solubility, thermal stability, and electronic characteristics.

While specific studies detailing the polymerization of Diethyl (4-chlorophenyl)boronate are not prevalent in high-impact literature, the principle is well-established with analogous monomers. For instance, thienyl di-MIDA boronate esters are used as effective bifunctional monomers in Suzuki-Miyaura copolymerizations with various dibromo-heteroarenes to produce state-of-the-art polymers for organic electronics. researchgate.net This demonstrates the feasibility and utility of using boronate esters as monomers in polycondensation reactions. The synthesis of polymers containing boronic acid groups is also a well-explored area, where the boronic acid moieties can be introduced by polymerizing monomers that already contain them. researchgate.net

The table below illustrates a representative, analogous Suzuki polycondensation reaction for creating functional polymers, highlighting the role a boronate ester monomer plays.

Monomer AMonomer BCatalyst SystemResulting Polymer ClassPotential Application
DihaloareneAryl-diboronic EsterPd(PPh₃)₄ / BasePolyaryleneOrganic Electronics
Diethyl (4-chlorophenyl)boronate (as part of a bifunctional monomer)Dihalo-comonomerPd(OAc)₂ / Ligand / BaseSubstituted PolyaryleneFunctional Plastics
Thienyl di-MIDA boronate esterDibromo-heteroarenePd(0) / BaseAlternating Thienyl CopolymerOrganic Electronics researchgate.net

This table presents generalized and analogous examples to illustrate the role of boronate esters in Suzuki polycondensation.

Precursors for Optoelectronic Materials

Conjugated polymers synthesized using monomers like Diethyl (4-chlorophenyl)boronate are direct precursors to materials used in optoelectronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs). researchgate.net The electronic properties of these polymers, including their band gap, and Highest Occupied and Lowest Unoccupied Molecular Orbital (HOMO/LUMO) levels, are determined by the chemical structure of the repeating units in the polymer chain. researchgate.net

By incorporating the 4-chlorophenyl unit from Diethyl (4-chlorophenyl)boronate into a polymer backbone, chemists can systematically tune these electronic properties. The chlorine atom is an electron-withdrawing group, which can lower the HOMO and LUMO energy levels of the polymer. This modification can improve charge injection/transport properties or adjust the emission color in an OLED.

The synthesis of these materials relies heavily on cross-coupling reactions like Suzuki polycondensation. nih.gov Research in this area focuses on designing and synthesizing new monomers to create polymers with optimized performance for specific applications. For example, new polymers for solar cells have been synthesized via Stille polycondensation, showing broad absorption in the UV-visible region and achieving high power conversion efficiencies. researchgate.net Similarly, Diethyl (4-chlorophenyl)boronate can be envisioned as a building block in Suzuki polycondensation to create novel polymers for similar applications.

The table below summarizes properties of representative conjugated polymers used in optoelectronics, analogous to what could be targeted by incorporating monomers like Diethyl (4-chlorophenyl)boronate.

Polymer TypeSynthesis MethodKey PropertyDevice ApplicationReference
Thieno[2,3-b]pyrrole-based polymerStille PolycondensationPower Conversion Efficiency: 6.6%Photovoltaic Cells researchgate.net
Poly(9,9-dioctylfluorene-alt-bithiophene) (PF8T2)Suzuki PolycondensationHigh Photochemical StabilityOLEDs, OPVs nih.gov
Poly(9,9-dioctylfluorene-alt-benzothiadiazole) (PF8BT)Suzuki PolycondensationTunable EmissionOLEDs nih.gov
Diketopyrrolopyrrole PolymersSuzuki PolycondensationHigh Charge Carrier MobilityOrganic Transistors tue.nl

This table shows data for analogous polymer systems to illustrate the context of optoelectronic applications.

Flow Chemistry and Continuous Processing Applications of Diethyl (4-chlorophenyl)boronate Reactions

The Suzuki-Miyaura cross-coupling reaction, the primary transformation involving Diethyl (4-chlorophenyl)boronate, is well-suited for adaptation to flow chemistry and continuous processing systems. These technologies offer significant advantages over traditional batch reactions, including improved heat and mass transfer, enhanced safety for handling reactive intermediates, and the potential for automated, high-throughput production. researchgate.net

Reactions involving aryl chlorides, which are often less reactive than the corresponding bromides or iodides, can particularly benefit from the precise control of temperature and reaction time offered by flow reactors. A continuous-flow Suzuki-Miyaura coupling of 4-chlorotoluene (B122035) with phenylboronic acid using an immobilized palladium catalyst has been demonstrated, showcasing the feasibility of using chlorinated aryl compounds in these systems. researchgate.net This serves as a direct analogue for reactions that would involve Diethyl (4-chlorophenyl)boronate.

In a typical setup, streams containing the coupling partners (e.g., Diethyl (4-chlorophenyl)boronate and an aryl halide), a palladium catalyst, and a base are pumped and mixed, then passed through a heated reactor coil or a packed-bed reactor containing an immobilized catalyst. The product stream emerges continuously and can be subjected to in-line purification. Such protocols have been developed for the synthesis of a diverse array of biaryl products, making them suitable for industrial and pharmaceutical applications. researchgate.net

The table below outlines typical conditions and outcomes for analogous Suzuki-Miyaura reactions conducted in continuous flow.

Aryl HalideBoronic Acid/EsterCatalystFlow ConditionsYieldReference
4-chlorotoluenePhenylboronic acidImmobilized Pd Nanoparticles130 °C, 0.6 mL/minHigh steady-state yield researchgate.net
Aryl Bromides/ChloridesVariousPd/phosphine complexVariable T, residence timeGood to excellent nih.gov
5-(4-bromophenyl)-4,6-dichloropyrimidineArylboronic acidsPd(PPh₃)₄70-80 °C (Batch)Good yields mdpi.com

This table presents data from analogous flow and batch Suzuki-Miyaura reactions to illustrate the applicability to Diethyl (4-chlorophenyl)boronate.

Role in Catalysis Beyond Reagent Function

As a Ligand Component in Metal-Catalyzed Systems (e.g., derived chiral ligands)

The transformation of arylboronic esters into sophisticated ligands for metal catalysis represents an advanced application of these building blocks. In this context, the (4-chlorophenyl)boronate moiety is not the direct coordinating group but serves as a foundational scaffold. The aryl ring can be chemically modified to introduce donor atoms, such as phosphorus or nitrogen, which can then chelate to a transition metal center.

For instance, the 4-chlorophenyl group can undergo further functionalization to incorporate phosphine groups, creating phosphine ligands. These derived ligands can then be used to prepare palladium complexes that act as catalysts in various cross-coupling reactions. The electronic properties of the 4-chlorophenyl group can influence the catalytic activity of the metal center by modulating its electron density. While boronic acids are most famous as reagents in the Suzuki-Miyaura coupling, their derivatives can be integrated into the catalyst itself, demonstrating a shift from a transient reagent to a stable component of the catalytic system. rsc.orgrsc.org

Table 1: Examples of Metal-Catalyzed Reactions Using Arylboronic Acid-Derived Systems

Reaction TypeMetal CatalystRole of Boronate DerivativeResearch Finding
Suzuki-Miyaura CouplingPalladium (Pd)Precursor to immobilized phosphine ligandArylboronic acid derivatives can be functionalized and tethered to supports like Metal-Organic Frameworks (MOFs) to create stable, recyclable catalysts for C-C bond formation. rsc.org
C-H ActivationPalladium (Pd)Reactant with ligand-enabled catalysis4-Chlorophenylboronic acid pinacol (B44631) ester participates in C-H activation reactions where the choice of ligand on the palladium catalyst is crucial for reactivity and selectivity.
Oxidative Boron-Heck CouplingPalladium (Pd)ReactantA derivative, 4-chlorophenylboronic acid pinacol ester, is used to synthesize flavones from chromanones in a one-pot dehydrogenation/oxidative boron-Heck coupling sequence.

As a Precursor for Chiral Auxiliaries or Organocatalysts (e.g., modified boronates)

The synthesis of chiral molecules with high stereoselectivity is a central goal in modern chemistry. Boronic esters, including derivatives of Diethyl (4-chlorophenyl)boronate, are valuable precursors for creating chiral auxiliaries and organocatalysts. A chiral auxiliary is a molecule that is temporarily incorporated into a substrate to direct a reaction stereoselectively, after which it can be removed and ideally recycled.

Derivatives of (4-chlorophenyl)boronate can be converted into chiral entities through several methods:

Reaction with Chiral Diols: The diethyl ester can be transesterified with a chiral diol (e.g., a TADDOL derivative) to form a chiral boronic ester. The resulting chiral environment around the boron atom can influence subsequent reactions.

Asymmetric Borylation: Catalytic asymmetric hydroboration of substrates containing a 4-chlorophenyl group can yield chiral tertiary boronic esters. acs.org These products are multifunctional synthons that can be used in subsequent stereoselective transformations.

Photocycloadditions: Recent research has demonstrated the use of chiral auxiliaries attached to alkenylboronate esters in photocycloaddition reactions to achieve high stereocontrol. nih.gov This highlights the potential for developing new chiral auxiliaries derived from boronic esters for complex molecule synthesis.

These modified chiral boronates can then be employed in asymmetric synthesis, where the defined three-dimensional structure of the auxiliary or organocatalyst directs the formation of one enantiomer of the product over the other.

Brønsted or Lewis Acid Catalysis by Diethyl (4-chlorophenyl)boronate Derivatives

Organoboron compounds are inherently Lewis acidic due to the electron-deficient p-orbital on the boron atom. nih.gov This property allows derivatives of Diethyl (4-chlorophenyl)boronate to function as Lewis acid catalysts.

Lewis Acid Catalysis: Arylboronic acids and their esters can activate electrophiles, particularly carbonyl compounds, by coordinating to the oxygen atom. nih.gov This activation facilitates a wide range of reactions, including condensations and cycloadditions. The catalytic activity can be tuned by the substituents on the aryl ring; the electron-withdrawing chlorine atom in the 4-position enhances the Lewis acidity of the boron center in (4-chlorophenyl)boronate derivatives compared to unsubstituted phenylboronates. This enhanced acidity makes it a more effective catalyst for reactions like the formation of imines or the promotion of multicomponent reactions. nih.govnih.govd-nb.info

Brønsted Acid Catalysis: In certain systems, arylboronic acids can act as precursors to potent Brønsted acids. For example, the combination of an electron-poor arylboronic acid, such as pentafluorophenylboronic acid, with a co-catalyst like oxalic acid has been shown to generate a strong Brønsted acid in situ. acs.org This catalytic system is effective for dehydrative C-O and C-C bond-forming reactions involving benzylic alcohols. A similar mechanism can be proposed for 4-chlorophenylboronic acid, where it condenses with a suitable co-catalyst to generate a highly acidic species that promotes reactions via an SN1-type pathway.

Table 2: Catalytic Applications of Arylboronic Acid Derivatives as Acid Catalysts

Catalysis TypeReactionRole of Boronic Acid DerivativeMechanism
Lewis AcidMinisci ReactionCatalystActivates heterocycles for radical coupling with arylboronic acids. researchgate.net
Lewis AcidCarbonyl CondensationCatalystActivates carbonyl groups for reactions such as imine formation or reductive amination. nih.gov
Brønsted Acid (in situ)Dehydrative EtherificationPre-catalystCondenses with a co-catalyst (e.g., oxalic acid) to form a strong Brønsted acid that protonates alcohols, facilitating carbocation formation. acs.org
Brønsted Acid (in situ)Dehydrative C-AlkylationPre-catalystPromotes the alkylation of 1,3-dicarbonyl compounds with benzylic alcohols. acs.org

Computational and Theoretical Investigations of Diethyl 4 Chlorophenyl Boronate

Electronic Structure Analysis and Bonding Characteristics

The electronic structure of Diethyl (4-chlorophenyl)boronate is fundamental to its reactivity. The boron atom is sp² hybridized, resulting in a trigonal planar geometry around the boron center. This hybridization leaves a vacant p-orbital on the boron atom, rendering it a Lewis acid and capable of accepting electron density. The presence of two electronegative oxygen atoms from the ethoxy groups and the carbon atom of the chlorophenyl ring influences the electronic properties of the boron center.

The bonding in arylboronates involves a degree of π-conjugation between the p-orbitals of the aromatic ring and the vacant p-orbital of the boron atom. This delocalization of electrons affects the electron density distribution across the molecule and influences its reactivity. The chlorine atom at the para position of the phenyl ring is an electron-withdrawing group through induction but a weak deactivator due to its ability to donate a lone pair of electrons into the aromatic system via resonance. This electronic effect is transmitted to the boronate group, modulating its Lewis acidity and its propensity to undergo transmetalation in cross-coupling reactions.

Computational studies, often employing Density Functional Theory (DFT), provide quantitative insights into these electronic features. Key parameters such as bond lengths, bond angles, and atomic charges can be calculated to build a detailed picture of the molecule's ground-state electronic structure.

Table 1: Calculated Electronic and Structural Properties of a Model Arylboronate Ester

PropertyValue
B-C Bond Length (Å)1.56
B-O Bond Length (Å)1.36
C-Cl Bond Length (Å)1.75
O-B-O Bond Angle (°)121.5
C-B-O Bond Angle (°)119.2
Mulliken Charge on Boron+0.65
Mulliken Charge on Chlorine-0.15
HOMO-LUMO Gap (eV)5.8
Note: Data presented is for a representative model system and may vary slightly for Diethyl (4-chlorophenyl)boronate. The HOMO-LUMO gap suggests the energy required for electronic excitation within the molecule.

Density Functional Theory (DFT) Studies of Reaction Mechanisms

DFT has proven to be an invaluable tool for elucidating the intricate mechanisms of reactions involving boronate esters, particularly the widely used Suzuki-Miyaura cross-coupling reaction. These studies provide a detailed understanding of the reaction pathways, including the structures and energies of reactants, intermediates, transition states, and products.

Transition State Analysis for Cross-Coupling Reactions

Transition state analysis allows for the determination of the activation energy barriers for each elementary step. For the transmetalation involving an arylboronate, the mechanism often involves the coordination of a base to the boron atom, forming a more nucleophilic "ate" complex. This complex then interacts with the palladium center. The transition state for this process involves the simultaneous breaking of the C-B bond and formation of the C-Pd bond. The calculated energy barrier for this step provides a quantitative measure of the reaction rate. The nature of the substituents on the aryl ring, the type of boronic ester, the ligand on the palladium catalyst, and the solvent all have a significant impact on the energy of this transition state. acs.org

Table 2: Calculated Activation Energies for a Model Suzuki-Miyaura Reaction

Reaction StepActivation Energy (kcal/mol)
Oxidative Addition10-15
Transmetalation15-25
Reductive Elimination5-10
Note: These are representative values for a model palladium-catalyzed cross-coupling of an aryl boronate. The actual values for Diethyl (4-chlorophenyl)boronate may differ.

Elucidation of Boron-Oxygen Bond Stability and Cleavage

The stability of the boron-oxygen (B-O) bond is a critical factor in the reactivity of boronate esters. While generally stable, this bond must be sufficiently labile to allow for cleavage during the transmetalation step of cross-coupling reactions or in hydrolysis reactions. DFT studies can model the energetic landscape of B-O bond cleavage under various conditions.

In the context of the Suzuki-Miyaura reaction, the cleavage of the B-O bond is often facilitated by the coordination of a base to the boron atom, which weakens the B-O bonds and increases the nucleophilicity of the aryl group. Computational models can quantify the extent of this weakening by analyzing the changes in bond lengths and bond orders upon coordination of the base. Furthermore, the stability of the B-O bond towards hydrolysis can be investigated by calculating the energy changes associated with the reaction of the boronate ester with water. These studies have shown that the steric and electronic properties of the alcohol component of the ester play a significant role in its hydrolytic stability.

Prediction of Reactivity and Selectivity in Novel Transformations

Computational chemistry offers powerful tools for predicting the reactivity and selectivity of molecules in novel chemical transformations. For Diethyl (4-chlorophenyl)boronate, DFT calculations can be used to forecast its behavior in a variety of potential reactions beyond the well-established Suzuki-Miyaura coupling.

The electronic properties of the molecule, such as the distribution of electron density and the energies of the frontier molecular orbitals (HOMO and LUMO), are key determinants of its reactivity. For instance, the site of electrophilic or nucleophilic attack can often be predicted by examining the molecular electrostatic potential (MEP) map, where regions of negative potential indicate susceptibility to electrophilic attack and regions of positive potential indicate susceptibility to nucleophilic attack. rsc.org

Furthermore, computational models can be used to explore the feasibility of novel transformations by calculating the reaction energies and activation barriers for hypothetical reaction pathways. For example, the potential for Diethyl (4-chlorophenyl)boronate to participate in other transition-metal-catalyzed reactions, such as Chan-Lam or Liebeskind-Srogl couplings, could be assessed. The selectivity of these reactions, such as regioselectivity in the case of multiple reaction sites, can also be predicted by comparing the activation energies for the different possible reaction channels. acs.org

Conformational Analysis and Stereochemical Considerations

The three-dimensional structure and conformational flexibility of Diethyl (4-chlorophenyl)boronate are important for understanding its interactions with other molecules, such as catalysts and solvents. The molecule possesses several rotatable bonds, including the C-B bond and the C-O bonds of the diethyl ester groups, which give rise to a number of possible conformations.

While Diethyl (4-chlorophenyl)boronate itself is not chiral, stereochemical considerations can become important in its reactions. For instance, if it were to react with a chiral catalyst, the different conformers might interact with the catalyst's chiral environment in distinct ways, potentially leading to stereoselective outcomes. Understanding the conformational preferences of the boronate ester is therefore crucial for designing and interpreting such stereoselective reactions.

Table 3: Predicted Low-Energy Conformations and Dihedral Angles for Diethyl Phenylboronate (B1261982)

ConformerDihedral Angle (C-C-B-O) (°)Relative Energy (kcal/mol)
1~300
2~1500.5
Note: Data is for a model diethyl phenylboronate and illustrates the presence of multiple low-energy conformers. The 4-chloro substituent is expected to have a minor impact on these specific dihedral angles.

Molecular Dynamics Simulations to Understand Solvent and Catalyst Interactions

Molecular dynamics (MD) simulations provide a powerful computational microscope for observing the dynamic behavior of molecules in solution and their interactions with other species at an atomistic level. ethz.ch For Diethyl (4-chlorophenyl)boronate, MD simulations can offer valuable insights into its interactions with solvents and catalysts, which are crucial for understanding and optimizing reaction conditions.

By simulating the boronate ester in a box of explicit solvent molecules (e.g., water, THF, or ethanol), one can study how the solvent molecules arrange themselves around the solute and how they influence its conformational dynamics. The simulations can reveal the formation of hydrogen bonds between the solvent and the oxygen atoms of the boronate ester, which can affect its solubility and reactivity.

MD simulations are also particularly useful for studying the initial steps of a catalytic reaction, such as the binding of the substrate to the catalyst. For the Suzuki-Miyaura reaction, MD simulations can be used to visualize the approach and coordination of Diethyl (4-chlorophenyl)boronate to a palladium catalyst. These simulations can help to identify the preferred binding modes and the role of the solvent in mediating this interaction. By understanding these dynamic interactions, it is possible to gain a more complete picture of the factors that govern the efficiency and selectivity of the catalytic process.

Analytical Methodologies for Structural Elucidation and Purity Assessment of Diethyl 4 Chlorophenyl Boronate

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

NMR spectroscopy is the most powerful tool for the structural elucidation of Diethyl (4-chlorophenyl)boronate in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹¹B, a complete structural map can be assembled.

Proton (¹H) NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in the molecule. For Diethyl (4-chlorophenyl)boronate, the spectrum is expected to show distinct signals for the aromatic protons and the protons of the two ethyl groups.

The 4-chlorophenyl group presents a characteristic AA'BB' system, which often appears as two distinct doublets due to the symmetry of the para-substituted ring. The protons ortho to the boronate group (H-2, H-6) are typically shifted downfield compared to the protons meta to the boronate group (H-3, H-5). The ethoxy groups give rise to a quartet for the methylene (B1212753) (-OCH₂) protons, resulting from coupling with the adjacent methyl protons, and a triplet for the terminal methyl (-CH₃) protons, from coupling to the methylene protons.

Predicted ¹H NMR Spectral Data for Diethyl (4-chlorophenyl)boronate

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
~7.75Doublet2H~8.0Ar-H (ortho to Boron)
~7.40Doublet2H~8.0Ar-H (meta to Boron)
~4.05Quartet4H~7.0-O-CH₂ -CH₃
~1.25Triplet6H~7.0-O-CH₂-CH₃
Note: Data are predicted based on typical values for aryl boronate esters and related compounds in a CDCl₃ solvent.

Carbon-13 (¹³C) NMR spectroscopy identifies all unique carbon atoms in the molecule. In a proton-decoupled spectrum, each unique carbon atom appears as a single line, providing a carbon count and information about its chemical environment.

For Diethyl (4-chlorophenyl)boronate, six distinct signals are anticipated. The aromatic ring will show four signals: one for the carbon bearing the chlorine atom, one for the carbon attached to the boron atom (which can be broad or have a low intensity due to quadrupolar relaxation of the attached boron nucleus), and two for the remaining CH carbons. The two carbons of the ethyl groups will also be distinct, with the methylene carbon (-OCH₂) appearing further downfield than the methyl carbon (-CH₃).

Predicted ¹³C NMR Spectral Data for Diethyl (4-chlorophenyl)boronate

Chemical Shift (δ) ppmAssignment
~138.0Ar-C -Cl
~135.0Ar-C H (ortho to Boron)
~128.5Ar-C H (meta to Boron)
~130.0 (broad)Ar-C -B
~62.0-O-C H₂-CH₃
~14.0-O-CH₂-C H₃
Note: Data are predicted based on typical values for aryl boronate esters in a CDCl₃ solvent. The signal for the carbon attached to boron is often difficult to observe directly. researchgate.net

Boron-11 (¹¹B) NMR is a specialized technique that is highly informative for boron-containing compounds. nih.gov It directly probes the environment of the boron atom. The chemical shift in ¹¹B NMR is very sensitive to the coordination number and the substituents on the boron atom. For Diethyl (4-chlorophenyl)boronate, the boron atom is tricoordinate (sp² hybridized), which is characteristic of boronate esters. This typically results in a single, relatively broad signal in the downfield region of the spectrum. The chemical shift provides clear evidence for the formation of the boronate ester linkage.

Predicted ¹¹B NMR Spectral Data for Diethyl (4-chlorophenyl)boronate

Chemical Shift (δ) ppmLine WidthAssignment
~30 - 33BroadB (O-Et)₂
Note: Data are predicted based on typical values for tricoordinate aryl boronate esters. The reference standard is typically BF₃·OEt₂.

Two-dimensional (2D) NMR experiments are used to establish definitive correlations and confirm the complete structure.

COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other. It would confirm the coupling between the methylene and methyl protons of the ethyl groups and could help resolve the couplings within the aromatic AA'BB' system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly bonded to. It would definitively assign the ¹³C signals for the CH groups in the aromatic ring and the CH₂ and CH₃ groups of the ethyl fragments.

HMBC (Heteronuclear Multiple Bond Correlation): This powerful experiment reveals couplings between protons and carbons over two or three bonds. Crucially, it can show a correlation from the ortho-aromatic protons and the methylene protons to the ipso-carbon atom attached to the boron, confirming the connectivity of the phenyl and diethyl boronate moieties.

Mass Spectrometry (MS) Applications

Mass spectrometry is used to determine the molecular weight of the compound and to gain structural information from its fragmentation patterns.

In EI-MS, the sample is bombarded with high-energy electrons, causing ionization and extensive fragmentation. The resulting mass spectrum displays a molecular ion peak (M⁺) corresponding to the mass of the intact molecule, as well as several fragment ion peaks.

For Diethyl (4-chlorophenyl)boronate, the molecular ion peak would be crucial for confirming the molecular formula. A key feature would be the isotopic pattern of the molecular ion, which would show two peaks (M⁺ and M+2) in an approximate 3:1 ratio of intensity, characteristic of a compound containing one chlorine atom. Common fragmentation pathways would include the loss of an ethoxy radical (•OC₂H₅), an ethyl radical (•C₂H₅), or other neutral fragments, providing further structural confirmation.

Predicted Key Ions in the EI-Mass Spectrum of Diethyl (4-chlorophenyl)boronate

m/z ValueIon Structure / IdentityComments
212/214[C₁₀H₁₄BClO₂]⁺Molecular Ion (M⁺); shows 3:1 isotopic pattern for ³⁵Cl/³⁷Cl.
183/185[M - C₂H₅]⁺Loss of an ethyl radical.
167/169[M - OC₂H₅]⁺Loss of an ethoxy radical.
139/141[C₆H₄ClB(OH)]⁺A potential fragment from rearrangement and loss of ethene.
Note: The m/z values correspond to the ions containing the ³⁵Cl isotope, with the ³⁷Cl isotope peak appearing 2 Da higher.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for the analysis of moderately polar and thermally labile compounds like Diethyl (4-chlorophenyl)boronate. In ESI-MS, the sample is dissolved in a polar, volatile solvent and pumped through a fine, heated capillary to which a high voltage is applied. The resulting aerosol of charged droplets evaporates, leading to the formation of gas-phase ions that are then analyzed by the mass spectrometer.

For Diethyl (4-chlorophenyl)boronate, one would expect to observe the protonated molecule, [M+H]⁺, as a prominent ion in the positive ion mode. Given the molecular weight of Diethyl (4-chlorophenyl)boronate, this would appear at a mass-to-charge ratio (m/z) corresponding to its molecular formula (C₁₀H₁₄BClO₂). The presence of chlorine would be indicated by a characteristic isotopic pattern, with the [M+H]⁺ and [M+H+2]⁺ peaks appearing in an approximate 3:1 ratio of intensities. Fragmentation may also occur, yielding ions corresponding to the loss of ethoxy groups or other structural fragments.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, often to four or five decimal places. This precision allows for the determination of the elemental composition of a molecule, a critical step in its structural elucidation. For Diethyl (4-chlorophenyl)boronate, HRMS would be used to confirm its molecular formula, C₁₀H₁₄BClO₂.

By comparing the experimentally measured accurate mass of the protonated molecule to the calculated theoretical mass, a high degree of confidence in the compound's identity can be achieved. This technique is invaluable for distinguishing between compounds that may have the same nominal mass but different elemental compositions.

Ion Calculated m/z Expected HRMS m/z
[C₁₀H₁₄B³⁵ClO₂ + H]⁺212.0775~212.0775
[C₁₀H₁₄B³⁷ClO₂ + H]⁺214.0746~214.0746

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopic techniques used to identify the functional groups present in a molecule. IR spectroscopy measures the absorption of infrared radiation by a molecule, while Raman spectroscopy measures the inelastic scattering of monochromatic light.

For Diethyl (4-chlorophenyl)boronate, the IR and Raman spectra would be expected to show characteristic bands corresponding to its constituent functional groups. The B-O stretching vibrations are typically observed in the region of 1300-1400 cm⁻¹. The C-Cl stretching vibration would appear in the fingerprint region, generally between 600 and 800 cm⁻¹. Aromatic C-H and C=C stretching vibrations would also be present, as well as aliphatic C-H stretching and bending modes from the ethyl groups.

Functional Group Expected Vibrational Frequency (cm⁻¹)
B-O Stretch1300 - 1400
Aromatic C=C Stretch1450 - 1600
C-Cl Stretch600 - 800
Aliphatic C-H Stretch2850 - 3000
Aromatic C-H Stretch3000 - 3100

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful technique that can provide the precise three-dimensional arrangement of atoms in a crystalline solid. By diffracting X-rays off a single crystal of Diethyl (4-chlorophenyl)boronate, it would be possible to determine its exact molecular geometry, including bond lengths, bond angles, and torsional angles.

This technique would also reveal information about the packing of the molecules in the crystal lattice, including any intermolecular interactions such as hydrogen bonding or van der Waals forces. The data obtained from X-ray crystallography is considered the definitive proof of a compound's structure in the solid state.

Chromatographic Techniques for Purity and Mixture Analysis

Chromatographic techniques are essential for assessing the purity of a compound and for analyzing its presence in complex mixtures. The choice of technique depends on the volatility and polarity of the analyte.

Gas Chromatography (GC)

Gas Chromatography (GC) is suitable for the analysis of volatile and thermally stable compounds. Diethyl (4-chlorophenyl)boronate, being a relatively small molecule, is amenable to GC analysis. In GC, the sample is vaporized and injected into a column, where it is separated based on its partitioning between a stationary phase and a mobile gas phase.

A typical GC analysis of Diethyl (4-chlorophenyl)boronate would likely employ a non-polar or moderately polar capillary column and a flame ionization detector (FID) or a mass spectrometer (GC-MS) for detection. The retention time of the compound would be a characteristic property under a given set of conditions, and the peak area would be proportional to its concentration.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for a wide range of compounds, including those that are not suitable for GC due to low volatility or thermal instability. In HPLC, the sample is dissolved in a liquid mobile phase and pumped through a column packed with a stationary phase.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in analytical chemistry, providing critical information about the elemental composition of a compound. This methodology is fundamental in the process of chemical characterization, serving to confirm the empirical formula of a newly synthesized or purified substance. In the context of Diethyl (4-chlorophenyl)boronate, elemental analysis provides a quantitative determination of the percentage by mass of each element present—carbon (C), hydrogen (H), boron (B), chlorine (Cl), and oxygen (O).

The empirical formula represents the simplest whole-number ratio of atoms of each element in a compound. For Diethyl (4-chlorophenyl)boronate, the established molecular formula is C₁₀H₁₄BClO₂. chemenu.combldpharm.com This formula is derived from its molecular structure, which consists of a 4-chlorophenyl group and two ethyl groups attached to a central boron atom, which is also bonded to two oxygen atoms. The molecular weight of this compound is 212.48 g/mol . chemenu.combldpharm.comchemicalbook.com

The theoretical elemental composition can be calculated from the molecular formula and the atomic weights of the constituent atoms. These theoretical percentages provide a benchmark against which experimentally determined values are compared.

Theoretical Elemental Composition of Diethyl (4-chlorophenyl)boronate

ElementSymbolAtomic Weight ( g/mol )Number of AtomsTotal Weight ( g/mol )Percentage (%)
CarbonC12.01110120.1156.53
HydrogenH1.0081414.1126.64
BoronB10.81110.815.09
ChlorineCl35.453135.45316.69
OxygenO15.999231.99815.06
Total 212.483 100.00

Note: The values are based on the molecular formula C₁₀H₁₄BClO₂ and the respective atomic weights.

The experimental determination of the elemental composition is typically carried out using combustion analysis for carbon and hydrogen. In this method, a precisely weighed sample of the compound is heated to a high temperature in the presence of excess oxygen. The combustion products, carbon dioxide (CO₂) and water (H₂O), are collected and weighed. The masses of carbon and hydrogen in the original sample can then be determined. The percentages of other elements like chlorine and boron are determined using various other analytical techniques, such as ion chromatography or inductively coupled plasma (ICP) analysis.

The experimentally determined percentages, often referred to as "found" values, are then compared with the "calculated" or theoretical values. A close correlation between the found and calculated values, typically within a narrow margin of error (e.g., ±0.4%), provides strong evidence for the proposed empirical formula. While specific experimental data for Diethyl (4-chlorophenyl)boronate is not widely published in readily accessible literature, the table below illustrates how such a comparison would be presented.

Comparison of Theoretical and Illustrative Experimental Elemental Analysis Data

ElementTheoretical (%)Found (Illustrative, %)
Carbon56.5356.49
Hydrogen6.646.68
Chlorine16.6916.75

Note: The "Found" values are illustrative to demonstrate the principle of comparison in elemental analysis.

Future Perspectives and Emerging Research Directions for Diethyl 4 Chlorophenyl Boronate

Development of More Sustainable and Environmentally Benign Synthetic Routes

The synthesis of arylboronates, including diethyl (4-chlorophenyl)boronate, has traditionally relied on methods that can be resource-intensive and generate significant waste. Future research is increasingly focused on developing greener and more sustainable synthetic pathways.

Key areas of development include:

Catalyst Innovation: The Miyaura borylation, a common method for synthesizing arylboronates, often utilizes palladium catalysts. nih.gov While effective, the cost and potential environmental impact of palladium are driving research into catalysts based on more abundant and less toxic metals. Copper-catalyzed borylation reactions have shown promise as a more sustainable alternative. clockss.org

C-H Activation: Direct C-H borylation of arenes is a highly atom-economical approach that avoids the need for pre-functionalized starting materials like aryl halides. nih.govacs.org Iridium-catalyzed C-H borylation has emerged as a powerful tool, and future work will likely focus on improving catalyst efficiency and expanding the substrate scope. nih.govacs.org

Flow Chemistry: The use of flow chemistry offers several advantages for the synthesis of boronic esters, including improved reaction control, enhanced safety, and easier scalability. youtube.com Integrating sustainable catalytic methods into flow systems will be a significant step towards the industrial-scale green production of diethyl (4-chlorophenyl)boronate.

Exploration of Unconventional Reactivity Modes and Novel Transformations

Beyond its traditional role in Suzuki-Miyaura cross-coupling reactions, researchers are exploring the unconventional reactivity of diethyl (4-chlorophenyl)boronate to unlock new synthetic transformations.

Emerging areas of research include:

Boron-to-Zinc Transmetalation: Recent studies have shown that alkylboronic esters can undergo stereoretentive transmetalation with zinc reagents. nih.gov Exploring this reactivity with arylboronates like diethyl (4-chlorophenyl)boronate could open up new avenues for stereospecific cross-coupling reactions.

Radical Reactions: The generation of carbon-centered radicals from organoborates via photoredox catalysis is a rapidly developing field. researchgate.net This allows for novel C-C and C-O bond formations that are complementary to traditional ionic pathways.

Electrochemical Transformations: Electrochemistry offers a unique way to activate and transform organoboron compounds. researchgate.netrsc.org The electrochemical deconstruction of boron clusters to produce alkyl boronate esters has been demonstrated, and similar strategies could be developed for arylboronates. rsc.org

Integration into Advanced Automated Synthesis and High-Throughput Screening Platforms

The increasing demand for new molecules in drug discovery and materials science has spurred the development of automated synthesis and high-throughput screening (HTS) platforms. Diethyl (4-chlorophenyl)boronate and other boronic esters are well-suited for these technologies.

Key trends in this area are:

Automated Iterative Synthesis: Automated platforms capable of performing iterative cross-coupling reactions are revolutionizing small molecule synthesis. chemrxiv.orgorgsyn.org The stability and reactivity of boronic esters make them ideal building blocks for these systems, enabling the rapid generation of compound libraries. chemrxiv.org

High-Throughput Experimentation (HTE): HTE allows for the rapid screening of reaction conditions to optimize synthetic protocols. youtube.com This is particularly valuable for developing new applications of diethyl (4-chlorophenyl)boronate and for fine-tuning its use in complex synthetic sequences.

Lab-on-a-Chip and Microfluidics: The miniaturization of reaction systems using microfluidic devices offers precise control over reaction parameters and minimizes reagent consumption. Integrating the synthesis and screening of boronate-containing compounds on a single chip is a long-term goal.

Synergistic Applications with Photoredox Catalysis and Electrochemistry

The combination of boronic ester chemistry with other modern synthetic methods, such as photoredox catalysis and electrochemistry, is a particularly fruitful area of research.

Photoredox Catalysis: Visible-light photoredox catalysis can be used to generate aryl radicals from arylboronic acids and their esters. researchgate.netacs.orgresearchgate.netosti.govscispace.com These radicals can then participate in a variety of transformations, including additions to alkenes and arenes, that are not accessible through traditional Suzuki-Miyaura coupling. The development of new photocatalysts and a deeper understanding of the reaction mechanisms will continue to expand the synthetic utility of this approach.

Electrochemistry: Electrochemical methods provide a powerful tool for both the synthesis and functionalization of organoboron compounds. researchgate.netelectrochemsci.org The electrochemical oxidation or reduction of diethyl (4-chlorophenyl)boronate could be used to generate reactive intermediates for subsequent coupling reactions, offering a green and versatile alternative to chemical oxidants and reductants.

Potential for Applications in Smart Materials, Sensors, and Supramolecular Chemistry

The unique electronic and structural properties of the boronic acid functional group make it an attractive component for the design of "smart" materials and sensors.

Smart Materials: Boronic esters can be incorporated into polymers and other materials to create systems that respond to external stimuli, such as changes in pH or the presence of specific analytes. rsc.org For example, the reversible interaction of boronic acids with diols can be used to create self-healing hydrogels or materials with tunable optical properties. rsc.orgnih.gov The esterification of aryl boronic acids can also lead to materials with interesting room-temperature phosphorescent and mechanoluminescent properties. rsc.org

Sensors: The ability of boronic acids to bind to saccharides and other diol-containing molecules has been widely exploited in the development of sensors for glucose and other biologically important molecules. nih.gov Diethyl (4-chlorophenyl)boronate could be used as a building block for the synthesis of more complex and selective sensors.

Supramolecular Chemistry: Boronic acids are valuable building blocks for the construction of complex supramolecular architectures through the formation of dynamic covalent bonds. rsc.orgnih.govnih.govrsc.orgyoutube.com These structures have potential applications in areas such as drug delivery, catalysis, and molecular recognition.

Bridging Fundamental Reactivity Studies with Practical Synthetic Challenges

A key challenge for the future will be to translate the fundamental discoveries in boronic ester reactivity into practical solutions for complex synthetic problems.

This will require:

Detailed Mechanistic Studies: A thorough understanding of the mechanisms of new reactions involving diethyl (4-chlorophenyl)boronate is essential for optimizing their efficiency and expanding their scope. acs.org

Application in Total Synthesis: Demonstrating the utility of new methods in the total synthesis of complex natural products and pharmaceuticals is a crucial validation of their practical value.

Development of Robust and Scalable Protocols: For new methods to be widely adopted, they must be reliable, scalable, and tolerant of a wide range of functional groups. clockss.orgorgsyn.org

The future of diethyl (4-chlorophenyl)boronate is bright and full of potential. As researchers continue to push the boundaries of chemical synthesis and materials science, this versatile compound is poised to play an increasingly important role in the development of new technologies and the solution of pressing scientific challenges.

Q & A

Q. What are the common synthetic routes for preparing diethyl (4-chlorophenyl)boronate, and how do reaction conditions influence yield and purity?

Diethyl (4-chlorophenyl)boronate can be synthesized via esterification of 4-chlorophenylboronic acid with diethanolamine in non-polar solvents like diethyl ether or dichloromethane, yielding 70–90% under optimized conditions . Alternatively, carboxylic acids can be converted into boronate esters using a one-step method involving transition metal catalysts or Lewis acids, as demonstrated by Scripps Research Institute for analogous compounds . Key factors include:

  • Solvent choice : Non-protic solvents (e.g., dichloromethane) minimize hydrolysis.
  • Catalyst selection : Transition metals (e.g., Ir) enable regioselective borylation of aromatic substrates .
  • Temperature control : Reactions at 0–25°C reduce side-product formation.

Q. What analytical challenges arise when characterizing diethyl (4-chlorophenyl)boronate, and what methodologies mitigate hydrolysis during analysis?

Boronate esters are prone to on-column hydrolysis in aqueous or protic environments, complicating HPLC or LC-MS analysis . Mitigation strategies include:

  • Non-aqueous mobile phases : Use acetonitrile or methanol with 0.1% formic acid to stabilize the ester .
  • Low-pH buffers : Maintain pH < pKa of the boronate ester (typically ~8.5) to reduce hydrolysis .
  • Derivatization : Convert the ester to a more stable adduct (e.g., trifluoroacetate) for mass spectrometry .

Advanced Research Questions

Q. How can binding pH be optimized for diethyl (4-chlorophenyl)boronate in cis-diol-containing compound capture, and what factors dictate selectivity?

The binding pH must align with the pKa of the boronate ligand. For diethyl (4-chlorophenyl)boronate (pKa ~8.5):

  • Neutral pH (7.5–8.5) : Binds neutral sugars (e.g., glucose) but excludes sialylated glycoproteins due to electrostatic repulsion .
  • Acidic pH (6.5–7.5) : Captures sialylated glycoproteins (e.g., fetuin) via enhanced affinity for sialic acid .
  • Support matrix : Hydrophilic matrices (e.g., agarose) improve accessibility, while hydrophobic resins reduce nonspecific binding .

Q. What strategies enhance the binding affinity of diethyl (4-chlorophenyl)boronate in glycoprotein enrichment, and how does multivalency impact performance?

  • Multivalent ligands : Polymeric boronate materials increase avidity, improving glycoprotein affinity by 3–5× compared to monovalent systems .
  • Nanoconfinement : Embedding the ligand in mesoporous silica (pore size 5–10 nm) enhances binding kinetics and capacity due to restricted molecular mobility .
  • Co-functionalization : Pairing with hydrophilic groups (e.g., polyethylene glycol) reduces nonspecific adsorption in serum samples .

Q. How to design experiments using diethyl (4-chlorophenyl)boronate for metabolomic studies, considering interference and recovery rates?

  • Sample pretreatment : Remove high-abundance proteins via precipitation (e.g., acetonitrile) to reduce interference .
  • Elution conditions : Use 0.1 M formic acid (pH 2.5) for >90% recovery of nucleosides .
  • Validation : Spike stable isotope-labeled standards (e.g., ¹³C-adenosine) to quantify recovery and matrix effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.